![molecular formula C12H8ClFO B6340868 2-Chloro-4-(2-fluorophenyl)phenol, 95% CAS No. 1214382-26-9](/img/structure/B6340868.png)
2-Chloro-4-(2-fluorophenyl)phenol, 95%
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Description
2-Chloro-4-(2-fluorophenyl)phenol, also known by its CAS Number 1996-41-4, is a chemical compound with the molecular formula ClC6H3(F)OH . It has a molecular weight of 146.55 . This compound is used in the enzymatic production of fluorocatechols .
Synthesis Analysis
The synthesis of compounds similar to 2-Chloro-4-(2-fluorophenyl)phenol often involves nucleophilic aromatic substitution reactions . For example, the Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol, was synthesized from 5-chlorosalicylaldehyde and 4-fluoroaniline .Molecular Structure Analysis
The molecular structure of 2-Chloro-4-(2-fluorophenyl)phenol can be represented by the SMILES string Oc1ccc(F)cc1Cl . The InChI representation of the molecule is InChI=1S/C6H4ClFO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H .Physical And Chemical Properties Analysis
2-Chloro-4-(2-fluorophenyl)phenol is a solid at room temperature . It has a refractive index of 1.53 , a boiling point of 88 °C/4 mmHg , and a melting point of 23 °C . The density of this compound is 1.344 g/mL at 25 °C .Safety and Hazards
properties
IUPAC Name |
2-chloro-4-(2-fluorophenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO/c13-10-7-8(5-6-12(10)15)9-3-1-2-4-11(9)14/h1-7,15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPPHRAUOINSEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673442 |
Source
|
Record name | 3-Chloro-2'-fluoro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(2-fluorophenyl)phenol | |
CAS RN |
1214382-26-9 |
Source
|
Record name | 3-Chloro-2'-fluoro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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